2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine
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Overview
Description
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine is a complex organic compound that features a unique combination of pyridazine, pyrrolidine, and indolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling to form the final indolizine structure. Common synthetic routes include:
Formation of Pyridazine Intermediate: This step involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the oxy group.
Synthesis of Pyrrolidine Intermediate: Pyrrolidine is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reaction: The pyridazine and pyrrolidine intermediates are coupled under specific conditions, often involving catalysts and solvents, to form the final indolizine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to the bioactive properties of its constituent heterocycles.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol, which share the pyrrolidine scaffold.
Pyridazine Derivatives: Compounds such as pyridazinone, which contain the pyridazine ring.
Properties
IUPAC Name |
indolizin-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-6-17(20-19-13)24-16-7-9-22(12-16)18(23)14-10-15-4-2-3-8-21(15)11-14/h2-6,8,10-11,16H,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAJZOTWUIGPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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